1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)-
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Overview
Description
1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- is a derivative of naphthalenedione, a compound found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- has been studied for its potential in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases. This modulation of the immune response leads to reduced inflammation and disease severity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar chemical properties.
2-Chloro-1,4-naphthoquinone:
2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with distinct biological activities.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate immune responses makes it particularly valuable in the context of autoimmune disease research .
Properties
CAS No. |
64505-84-6 |
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Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-bromo-3-(4-methylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12BrNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3 |
InChI Key |
AGMFJJCDMYZCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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